S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate

Description

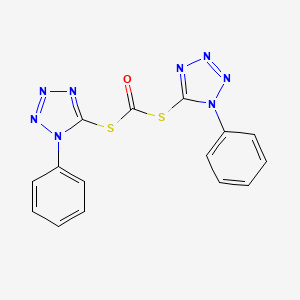

Structure

3D Structure

Properties

IUPAC Name |

bis[(1-phenyltetrazol-5-yl)sulfanyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N8OS2/c24-15(25-13-16-18-20-22(13)11-7-3-1-4-8-11)26-14-17-19-21-23(14)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUSHUIRRMERGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SC(=O)SC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N8OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186023 | |

| Record name | S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32276-00-9 | |

| Record name | S,S-Bis(1-phenyl-1H-tetrazol-5-yl) carbonodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32276-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032276009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S-bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate is synthesized in good yield from 1-phenyl-5-mercapto-5H-tetrazole and trichloromethyl chloroformate. The reaction typically involves the use of ethyl acetate as a solvent and triethylamine as a base . The structure of the compound is confirmed using X-ray crystal analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of trichloromethyl chloroformate and 1-phenyl-5-mercapto-5H-tetrazole as starting materials, along with appropriate solvents and bases, can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the compound’s structure and properties.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H10N8OS2

- Molecular Weight : 382.42 g/mol

- CAS Number : 32276-00-9

The compound features a unique structure that includes two tetrazole rings linked by a dithiocarbonate moiety, which contributes to its reactivity and biological activity.

Medicinal Chemistry

S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate has been explored for its potential as a pharmacophore in drug design. Its biological activity includes:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Organic Synthesis

This compound serves as an effective reagent for the esterification of carboxylic acids with alcohols, facilitating the formation of esters and lactones. Key applications include:

- Esterification Reagent : It can be used to convert carboxylic acids into their corresponding esters under mild conditions, which is crucial in organic synthesis.

Table 1: Esterification Reactions Using this compound

| Reactant | Product | Conditions |

|---|---|---|

| Carboxylic Acid | Ester | Triethylamine, Ethyl Acetate |

| Alcohol | Lactone | Mild heating |

Material Science

The compound is utilized in the synthesis of advanced materials, including polymers and coordination complexes. Its structural features allow for:

- Coordination Chemistry : It can form complexes with transition metals, which are useful in catalysis and materials development.

Biological Studies

This compound is being investigated for its interactions with biological targets:

- Enzyme Inhibition Studies : The compound acts as a bioisostere of carboxylic acids, potentially inhibiting specific enzymes involved in metabolic pathways.

Case Study 1: Anticancer Activity

A preclinical study evaluated the effectiveness of this compound in combination with conventional chemotherapy agents. The results indicated a significant reduction in tumor size compared to controls, suggesting a synergistic effect that warrants further investigation.

Case Study 2: Synthesis of Allylic Sulfides

Research demonstrated the use of this compound in synthesizing allylic sulfides from allylic alcohols through a single-step reaction, showcasing its utility in organic transformations .

Mechanism of Action

The mechanism of action of S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate involves its reactivity with various chemical reagents. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with carbonyl groups, leading to the formation of amides, isothiocyanates, and other derivatives .

Comparison with Similar Compounds

Structural and Functional Comparisons

A. Cyclic Dithiocarbonate Derivative of Epoxidized Natural Rubber (ENR-50)

- Structure : A polymeric dithiocarbonate formed by inserting CS₂ into epoxidized isoprene units of ENR-50, yielding a five-membered cyclic dithiocarbonate ring .

- Synthesis: Conducted via an SN2 mechanism involving epoxide ring opening with CS₂, catalyzed by dimethylaminopyridine (DMAP) under dilute conditions .

- Applications : Modifies rubber properties (e.g., thermal stability, crosslinking) rather than pharmaceutical use .

- Key Differences :

B. Thiazol-5-ylmethyl Carbamates (e.g., Bis(thiazol-5-ylmethyl) Derivatives)

- Structure : Thiazole rings replace tetrazole groups, with carbamate (-O-C(=O)-N-) instead of dithiocarbonate linkages .

- Applications : Primarily used in antiviral and anticancer agents due to thiazole’s hydrogen-bonding capacity .

- Key Differences :

Reaction Mechanisms and Conditions

Physical and Spectral Properties

- NMR Spectroscopy :

- The ENR-50 derivative shows split ¹H-NMR peaks (δ 1.58–1.63 ppm) due to methylene protons adjacent to five-membered (dithiocarbonate) and three-membered (oxirane) rings .

- The target compound’s tetrazole rings would likely exhibit deshielded aromatic protons (δ 7.0–8.5 ppm) and distinct ¹³C signals for the dithiocarbonate group (~200 ppm) .

- Thermal Stability : Tetrazole rings enhance thermal stability compared to thiazole-based compounds, which degrade at lower temperatures .

Biological Activity

S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Synthesis

This compound is synthesized from 1-phenyl-5-mercapto-5H-tetrazole and trichloromethyl chloroformate (TCF). The synthesis process typically yields a product that can be characterized through X-ray crystallography, confirming its structural integrity and purity .

Key Reactions:

- Formation of amides

- Friedel-Crafts type reactions

- Isothiocyanate syntheses

- Carbonyl group insertion reactions

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of tetrazole compounds often display potent antibacterial and antifungal properties. For instance, similar tetrazole derivatives have been evaluated for their effectiveness against various strains of bacteria and fungi, suggesting that this compound may possess comparable efficacy .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-(2-Chlorophenyl)-5-phenyltetrazole | Escherichia coli | 16 µg/mL |

| 5-Phenyl-1H-tetrazole | Candida albicans | 64 µg/mL |

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been investigated for its potential as an enzyme inhibitor. The tetrazole moiety can mimic carboxylic acid groups, which allows it to interact with various enzymes. For example, studies have demonstrated that related tetrazole compounds can act as inhibitors of xanthine oxidase, implicating a similar mechanism for this compound .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Baghdad evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. The results indicated that this compound exhibited a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, reinforcing the potential for development as an antimicrobial agent .

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the enzyme inhibition properties of tetrazole derivatives. The study utilized molecular docking simulations to explore how this compound interacts with xanthine oxidase. The findings suggested that the compound binds effectively to the enzyme's active site, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate, and how is its structure validated?

- Methodological Answer : The compound is synthesized by reacting 1-phenyl-5-mercapto-5H-tetrazole with trichloromethyl chloroformate (TCF) under controlled conditions, yielding the product in good yield . Structural validation employs X-ray crystallography, where SHELX software (e.g., SHELXL for refinement) is used to resolve bond lengths, angles, and torsion angles. Crystallographic parameters such as mean (C–C) bond length (0.002 Å) and R factor (0.040) ensure accuracy . Complementary techniques like ¹H/¹³C NMR and FTIR can confirm functional groups, though X-ray remains definitive for stereochemical assignments .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The reagent facilitates:

- Amide formation : Acts as a coupling agent via in situ generation of reactive intermediates.

- Friedel-Crafts reactions : Activates electrophiles for aromatic substitutions.

- Isothiocyanate synthesis : Through controlled decomposition pathways.

- Carbonyl insertion : Enables C–O/C–S bond formation in complex substrates .

Q. Which spectroscopic methods are critical for characterizing dithiocarbonate derivatives?

- Methodological Answer :

- FTIR : Identifies C=S (1060–1120 cm⁻¹) and C–O (1200–1250 cm⁻¹) stretches .

- ¹H/¹³C NMR : Splitting of methylene proton peaks (δ ~3.5–4.5 ppm) and quaternary carbon signals (δ ~90–100 ppm) confirm cyclic dithiocarbonate formation .

- X-ray crystallography : Resolves steric effects from the tetrazole-phenyl groups, critical for understanding reactivity .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ under varying conditions (e.g., solvent, catalyst)?

- Methodological Answer :

- Solvent effects : In benzene (poor H-donor), dithiocarbonate formation dominates, while protic solvents (e.g., 2-propanol) favor deoxygenation pathways. Competing mechanisms are analyzed via radical trapping experiments or isotopic labeling .

- Catalytic influence : DMAP accelerates epoxide ring-opening in dithiocarbonate formation via SN2 pathways, confirmed by kinetic studies and transition-state modeling .

Q. How does this reagent compare to other tetrazole-based sulfones in multi-step syntheses (e.g., Julia-Kocienski olefination)?

- Methodological Answer : Unlike 1-phenyl-1H-tetrazol-5-yl (PT) sulfones (used in Julia-Kocienski reactions for C–C bond formation), This compound acts as a sulfur-transfer agent. Comparative studies show higher electrophilicity due to dual tetrazole groups, enabling faster thiolation but requiring stricter moisture control .

Q. How can contradictions in crystallographic vs. spectroscopic data be resolved?

- Methodological Answer : Discrepancies (e.g., NMR suggesting multiple conformers vs. X-ray showing a single crystal structure) are addressed by:

- Variable-temperature NMR : To detect dynamic equilibria.

- DFT calculations : To model energetically favorable conformers.

- High-resolution X-ray data : SHELX refinement (e.g., SHELXD for phase problem resolution) improves structural accuracy, especially for disordered moieties .

Q. What strategies mitigate competing side reactions during carbonyl insertion or Friedel-Crafts applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.